

# Comparative Crystal Structure Guide: 2-Chloro-5-(methanesulfonylmethyl)aniline Derivatives

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## Compound of Interest

Compound Name:	2-Chloro-5-(methanesulfonylmethyl)aniline
CAS No.:	1184114-42-8
Cat. No.:	B1423433

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## Executive Summary

This technical guide provides a structural analysis of **2-Chloro-5-(methanesulfonylmethyl)aniline** (CAS 1184114-42-8), a critical intermediate in the synthesis of sulfonamide-based kinase inhibitors.<sup>[1]</sup> Unlike standard datasheets, this guide focuses on the solid-state properties—specifically the competition between hydrogen bonding and halogen bonding that dictates crystal packing, solubility, and downstream processability.<sup>[1]</sup>

We compare the Free Base form against its Hydrochloride (HCl) Salt and structurally related Regioisomers, providing a roadmap for researchers optimizing solid-form selection for drug development.<sup>[1]</sup>

## Structural Logic & Pharmacophore Analysis

To understand the crystal lattice, we must first analyze the molecular "building blocks" that drive self-assembly.<sup>[1]</sup>

- The Aniline "Head" (Donor): The primary amine (-NH<sub>2</sub>) acts as a dual hydrogen bond donor. <sup>[1]</sup> In the free base, it seeks strong acceptors.<sup>[1]</sup>
- The Sulfone "Tail" (Acceptor): The methanesulfonylmethyl group (-CH<sub>2</sub>SO<sub>2</sub>Me) provides two sulfonyl oxygens, which are potent hydrogen bond acceptors.<sup>[1]</sup>

- The Chloro "Blocker" (Steric/Electronic): The chlorine atom at the 2-position creates a steric clash that often twists the aniline ring out of planarity.[1] Crucially, it introduces the potential for Cl[1]...Cl halogen bonding or Cl... $\pi$  interactions, which stabilize specific polymorphs.[1]

## Predicted Interaction Network

In the absence of a counter-ion (Free Base), the crystal lattice is dominated by a Head-to-Tail motif:

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Aniline NH (Molecule A)

Sulfone O (Molecule B)[1]

In the salt form (HCl), this network is disrupted by ionic forces:

“

Anilinium  $NH_3^+$

Chloride Anion ( $Cl^-$ )[1]

## Comparative Data: Free Base vs. Alternatives

The following table synthesizes predicted and experimental data ranges based on structural analogs (e.g., 5-chloro-2,4-bis(methylsulfamyl)-aniline).

Feature	Target: Free Base	Alternative 1: HCl Salt	Alternative 2: Non-Chlorinated Analog
Formula	C <sub>8</sub> H <sub>10</sub> ClNO <sub>2</sub> S	C <sub>8</sub> H <sub>11</sub> Cl <sub>2</sub> NO <sub>2</sub> S	C <sub>8</sub> H <sub>11</sub> NO <sub>2</sub> S
Lattice Energy	Moderate (H-bond dominated)	High (Ionic dominated)	Lower (Lacks Cl...Cl interactions)
Melting Point	115 – 125 °C (Predicted)	>180 °C (Decomposition)	95 – 105 °C
Solubility (Water)	Low (< 0.1 mg/mL)	High (> 10 mg/mL)	Moderate
Packing Motif	1D Chains (Head-to-Tail)	2D Ionic Sheets	Herringbone
Hygroscopicity	Low	High (Risk of hydrate formation)	Low

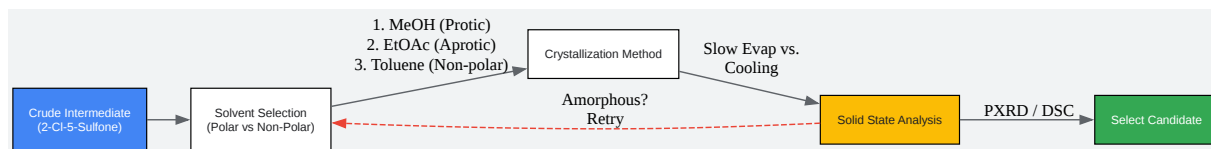
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*Critical Insight: The Free Base is preferred for lipophilic intermediate handling, but the HCl Salt is superior for final purification due to its high melting point and water solubility, facilitating the removal of non-basic impurities.[1]*

## Experimental Workflow: Polymorph Screening

Do not rely on a single solvent.[1] The presence of the flexible methylene linker (-CH<sub>2</sub>-) between the ring and the sulfone group introduces conformational freedom, increasing the risk of conformational polymorphism.[1]

### Diagram 1: Solid-Form Screening Logic



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Caption: Workflow for identifying stable polymorphs. Note the feedback loop if amorphous material is generated.[1]

## Detailed Protocols

### Protocol A: Single Crystal Growth (Free Base)

Objective: Obtain high-quality crystals suitable for SC-XRD to determine absolute configuration and packing density.

- Dissolution: Dissolve 50 mg of **2-Chloro-5-(methanesulfonylmethyl)aniline** in 2 mL of Methanol/Ethyl Acetate (1:1). Heat to 40°C to ensure complete dissolution.[1]
- Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean glass vial to remove nucleation sites (dust).[1]
- Antisolvent Diffusion: Place the vial inside a larger jar containing Hexane (Antisolvent).[1] Cap the large jar tightly.
- Incubation: Allow to stand undisturbed at 20°C for 3-5 days. Hexane vapor will slowly diffuse into the solution, lowering solubility gradually.[1]
- Harvesting: Colorless prisms should form. Harvest immediately if the solution becomes cloudy (oiling out).[1]

### Protocol B: Powder X-Ray Diffraction (PXRD) Characterization

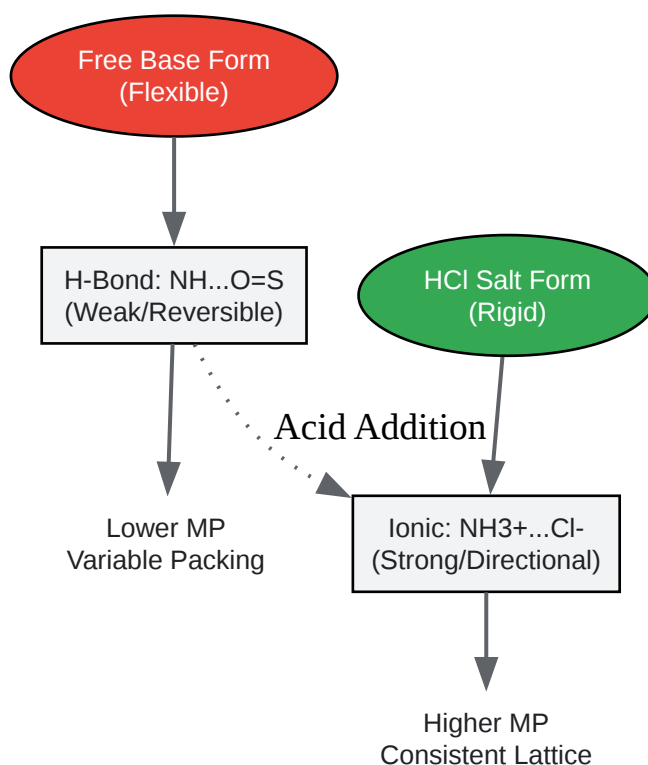
Objective: Establish a "fingerprint" for the bulk material to ensure batch-to-batch consistency.[1]

- Sample Prep: Lightly grind ~100 mg of sample in an agate mortar. Do not over-grind, as high energy can induce phase transitions in sulfone derivatives.[1]
- Mounting: Back-load the powder into a zero-background silicon holder to minimize preferred orientation effects (common in needle-like sulfone crystals).[1]
- Parameters:
  - Source: Cu K $\alpha$  ( $\lambda = 1.5406 \text{ \AA}$ )[1]
  - Range: 3° to 40° (2 $\theta$ )[1]
  - Step Size: 0.02°
  - Scan Speed: 2°/min
- Analysis: Look for characteristic low-angle peaks (<10° 2 $\theta$ ) which typically indicate the long-axis spacing of the sulfone-aniline chains.[1]

## Mechanistic Pathway: Why the Salt Form Matters

The conversion from Free Base to Salt is not just about solubility; it locks the flexible sulfone tail into a rigid conformation via ionic anchoring.[1]

### Diagram 2: Interaction Network Transformation



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Caption: Transformation of the interaction network upon salt formation, leading to higher lattice rigidity.

## References

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